molecular formula C6H3ClS B1369223 2-Chloro-5-ethynylthiophene CAS No. 139957-82-7

2-Chloro-5-ethynylthiophene

Cat. No. B1369223
M. Wt: 142.61 g/mol
InChI Key: SDVHVQQEXLEHGZ-UHFFFAOYSA-N
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Description

2-Chloro-5-ethynylthiophene is a chemical compound with the molecular formula C6H3ClS . It has a molecular weight of 142.61 . The compound is stored at temperatures between 0-8°C and appears as a black liquid .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-ethynylthiophene is 1S/C6H3ClS/c1-2-5-3-4-6(7)8-5/h1,3-4H . This indicates that the compound consists of a thiophene ring with a chlorine atom and an ethynyl group attached at the 2nd and 5th positions respectively.


Physical And Chemical Properties Analysis

2-Chloro-5-ethynylthiophene is a black liquid . It has a molecular weight of 142.61 and is stored at temperatures between 0-8°C .

Scientific Research Applications

1. Spectroscopic and Structural Analysis

  • Microwave Spectrum and Structure Analysis : A study by Jin et al. (2020) examined the microwave spectroscopic and theoretical investigation of 2-ethynylthiophene, closely related to 2-Chloro-5-ethynylthiophene. This research revealed insights into the molecular structure and electrostatic surface potentials, comparing it with similar compounds (Yan Jin, Tao Lu, Q. Gou, G. Feng, 2020).

2. Photochromic Studies and Metal Complex Formation

  • Photochromic Alkynes in Metal Systems : Wong et al. (2011) investigated the synthesis and photochromic properties of diarylethene-containing ethynylthiophene ligands in platinum(II) phosphine systems. This research highlighted their reversible photochromism and potential in photoswitchable functional materials (Hok-Lai Wong, Chi-Hang Tao, N. Zhu, V. Yam, 2011).

3. Electrical Conductivity in Polymers

  • Conductivity of Poly(2‐ethynylthiophene) : Gal et al. (1991) explored the electrical conductivity of poly(2-ethynylthiophene) doped with electron acceptors. This study is crucial for understanding its potential applications in electronics due to its unique conductive properties (Y. Gal, B. Jung, S. Choi, 1991).

4. Cytotoxicity and Potential Medical Applications

  • Cytotoxicity Studies : Arsenyan et al. (2016) conducted research on compounds structurally similar to 2-Chloro-5-ethynylthiophene, assessing their cytotoxicity against various cell lines, indicating potential medical applications (P. Arsenyan, K. Rubina, I. Domracheva, 2016).

5. Electro-Optical Properties

6. Theoretical and Experimental Molecular Analysis

  • Molecular Structure and Spectroscopic Characterization : A study by Karabacak et al. (2013) on 3-ethynylthiophene, a related compound, used DFT quantum chemical calculations to analyze its molecular structure and spectroscopic properties, providing a theoretical framework for understanding similar compounds (M. Karabacak, S. Bilgili, T. Mavis, Mustafa Eskici, A. Atac, 2013).

Safety And Hazards

The safety information for 2-Chloro-5-ethynylthiophene includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

2-chloro-5-ethynylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClS/c1-2-5-3-4-6(7)8-5/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDVHVQQEXLEHGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90575439
Record name 2-Chloro-5-ethynylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-ethynylthiophene

CAS RN

139957-82-7
Record name 2-Chloro-5-ethynylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-ethynylthiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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